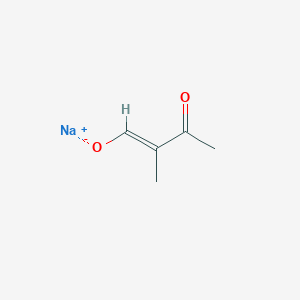
2-Methyl-3-oxobutanal Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-oxobutanal Sodium Salt is a chemical compound with the molecular formula C5H7NaO2 and a molecular weight of 122.10 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-3-oxobutanal Sodium Salt typically involves the reaction of 2-Methyl-3-oxobutanal with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the compound is produced by reacting 2-Methyl-3-oxobutanal with sodium hydroxide under controlled conditions. The reaction mixture is then subjected to purification processes such as filtration and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxobutanal Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-oxobutanal Sodium Salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxobutanal Sodium Salt involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. It can also participate in redox reactions, altering the oxidation state of other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-oxobutanal: The parent compound without the sodium salt.
3-Methyl-2-oxobutanoic acid, sodium salt: A similar compound with a different substitution pattern
Uniqueness
2-Methyl-3-oxobutanal Sodium Salt is unique due to its specific reactivity and solubility properties. It is more soluble in water compared to its parent compound, making it more suitable for aqueous reactions and applications .
Properties
Molecular Formula |
C5H7NaO2 |
|---|---|
Molecular Weight |
122.10 g/mol |
IUPAC Name |
sodium;(E)-2-methyl-3-oxobut-1-en-1-olate |
InChI |
InChI=1S/C5H8O2.Na/c1-4(3-6)5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3+; |
InChI Key |
VZUJKSCAQOORQX-BJILWQEISA-M |
Isomeric SMILES |
C/C(=C\[O-])/C(=O)C.[Na+] |
Canonical SMILES |
CC(=C[O-])C(=O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















